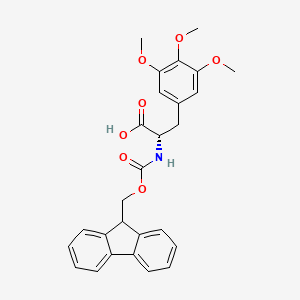

Fmoc-3,4,5-trimethoxyl-L-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trimethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO7/c1-32-23-13-16(14-24(33-2)25(23)34-3)12-22(26(29)30)28-27(31)35-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13-14,21-22H,12,15H2,1-3H3,(H,28,31)(H,29,30)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYXJFNOVGJURH-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Evolving Landscape of Unnatural Amino Acids in Chemical Biology and Medicinal Chemistry

The twenty canonical amino acids that constitute the building blocks of proteins in virtually all living organisms offer a remarkable yet finite chemical diversity. The fields of chemical biology and medicinal chemistry have increasingly turned to non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), to overcome these natural limitations. nih.govmdpi.com These custom-designed amino acids are not found in the normal genetic code but can be incorporated into peptides and proteins, offering a rational approach to engineering molecules with enhanced or entirely new functions. researchgate.net

The introduction of ncAAs allows for the precise modification of a molecule's physicochemical properties, such as stability, selectivity, and activity. For instance, incorporating ncAAs can render peptide-based drugs more resistant to enzymatic degradation in the body, a major hurdle in their therapeutic development. Furthermore, ncAAs can serve as invaluable research tools. They can be designed as photo-cross-linking agents to study protein-protein interactions, as fluorescent labels to track molecular processes, or as photocaged groups to control protein activity with light. bitesizebio.com This expansion of the genetic alphabet provides unprecedented control over the structure and function of proteins, driving innovation in areas from drug discovery to materials science. nih.govresearchgate.net

Historical Context and Significance of Fmoc 3,4,5 Trimethoxyl L Phenylalanine As a Non Canonical Building Block

Fmoc-3,4,5-trimethoxyl-L-phenylalanine belongs to a class of chemically modified amino acids designed for use in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern biochemistry. chemimpex.comembrapa.br The significance of this compound can be understood by dissecting its name.

The "Fmoc" (9-fluorenylmethoxycarbonyl) group is a crucial component. It serves as a temporary protecting group for the amino end of the amino acid. embrapa.brontosight.ai During SPPS, amino acids are added one by one to a growing peptide chain. The Fmoc group prevents unwanted reactions at the amino group, ensuring that the peptide bond forms correctly. embrapa.br Its key advantage is that it is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine, without damaging the growing peptide chain. embrapa.brontosight.ai

The core of the molecule is L-phenylalanine, an aromatic amino acid. The modification lies in the "3,4,5-trimethoxyl" groups attached to the phenyl ring. These three methoxy (B1213986) (-OCH3) groups are not present in the natural amino acid. Their addition significantly alters the electronic and steric properties of the side chain. chemimpex.comchemimpex.com This modification can influence how the resulting peptide folds, how it interacts with biological targets like receptors or enzymes, and can enhance properties such as solubility and stability. chemimpex.comchemimpex.comacs.org

The development of such modified building blocks was a logical progression from the initial successes of SPPS. As chemists sought to create peptides with improved therapeutic properties or novel functions, they began to synthesize a wide array of non-canonical amino acids. Phenylalanine, with its aromatic ring, provided a versatile scaffold for chemical modification, leading to the creation of derivatives with various substituents like fluorine, hydroxyl, or, in this case, methoxy groups. acs.orgnih.gov this compound is thus a product of this drive to expand the synthetic biologist's toolkit, providing a ready-to-use block for creating peptides with unique, pre-engineered characteristics.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 381222-53-3 |

| Molecular Formula | C29H31NO8 |

| Molecular Weight | 521.56 g/mol |

| Appearance | White to Off-White Solid |

| Chirality | L-Configuration |

| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) |

This table is generated based on typical data for this compound. Exact values may vary slightly between suppliers.

Scope and Research Trajectories for Future Investigations

Enantioselective Synthesis of the 3,4,5-trimethoxyphenylalanine Core

The critical step in synthesizing this compound is the establishment of the chiral center with the desired L-configuration. This is typically achieved through asymmetric synthesis, employing chiral auxiliaries to direct the stereochemical outcome of bond-forming reactions.

Stereo-Controlled Routes for L-Configuration Fidelity

A prevalent strategy for ensuring high L-configuration fidelity is the use of chiral auxiliaries, such as those derived from pseudoephenamine or Evans oxazolidinones. These auxiliaries are temporarily incorporated into the molecule to guide the diastereoselective alkylation of a glycine (B1666218) enolate equivalent with a suitable electrophile, in this case, 3,4,5-trimethoxybenzyl bromide.

The synthesis of the requisite 3,4,5-trimethoxybenzyl bromide can be accomplished from commercially available 3,4,5-trimethoxybenzaldehyde. The aldehyde is first reduced to the corresponding alcohol, which is then converted to the bromide. researchgate.net

In a typical sequence employing an Evans-type auxiliary, the chiral oxazolidinone is first acylated with a glycine derivative. Deprotonation of this N-acyloxazolidinone with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. Subsequent alkylation with 3,4,5-trimethoxybenzyl bromide proceeds with high diastereoselectivity, dictated by the steric influence of the chiral auxiliary. Finally, cleavage of the auxiliary under mild conditions yields the desired L-3,4,5-trimethoxyphenylalanine with high enantiomeric purity.

| Step | Reagents and Conditions | Purpose | Typical Diastereomeric Ratio (d.r.) |

| Acylation | Glycine derivative, coupling agent, chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | Attachment of the glycine unit to the chiral auxiliary | N/A |

| Enolate Formation | Lithium diisopropylamide (LDA), THF, -78 °C | Generation of the chiral enolate | N/A |

| Alkylation | 3,4,5-Trimethoxybenzyl bromide, THF, -78 °C to rt | Introduction of the trimethoxybenzyl side chain | >95:5 |

| Auxiliary Cleavage | LiOH, H₂O₂, THF/H₂O | Liberation of the L-amino acid | N/A |

Strategies for Regioselective Aromatic Substitution

The synthesis of the 3,4,5-trimethoxyphenylalanine core relies on the availability of the correctly substituted aromatic precursor. The regioselectivity of the substitution pattern on the phenyl ring is crucial. Starting from 1,2,3-trimethoxybenzene, a Friedel-Crafts type reaction can be employed to introduce a chloromethyl group, which can then be used in the alkylation step. google.com This ensures the correct placement of the side chain relative to the methoxy groups.

Optimized N-alpha-Fmoc Protection Strategies for this compound

Once the L-3,4,5-trimethoxyphenylalanine core is synthesized, the subsequent crucial step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This protection is vital for its application in solid-phase peptide synthesis (SPPS).

Efficiency and Purity Considerations in Fmoc Introduction

The introduction of the Fmoc group is typically achieved by reacting the amino acid with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. While both reagents are effective, Fmoc-OSu is often preferred due to its greater stability and the reduced formation of side products, such as dipeptides. total-synthesis.com

The reaction is commonly performed in a biphasic system of an organic solvent (like dioxane or THF) and an aqueous solution of a weak base (such as sodium bicarbonate or sodium carbonate) to neutralize the acid generated during the reaction. Optimization of reaction parameters such as temperature, reaction time, and stoichiometry is critical to maximize yield and purity.

| Fmoc Reagent | Base | Solvent System | Typical Yield | Key Considerations |

| Fmoc-Cl | NaHCO₃ or Pyridine | Dioxane/H₂O or CH₂Cl₂ | 85-95% | Moisture sensitive, can lead to side products. total-synthesis.com |

| Fmoc-OSu | NaHCO₃ | Dioxane/H₂O or THF/H₂O | >90% | More stable, fewer side reactions, generally preferred. total-synthesis.com |

An advanced method involves the silylation of the amino acid with an agent like N,O-bis(trimethylsilyl)acetamide (BSA) prior to the addition of the Fmoc reagent. This in-situ protection of the carboxylic acid group can lead to cleaner reactions and higher yields, particularly for amino acids with sensitive side chains.

Minimization of Side Reactions during Protection

A primary side reaction during Fmoc protection is the formation of Fmoc-dipeptides, which can occur if the activated Fmoc reagent reacts with the already formed Fmoc-amino acid. This can be minimized by careful control of stoichiometry and reaction conditions, such as slow addition of the Fmoc reagent and maintaining a low temperature.

For electron-rich amino acids like 3,4,5-trimethoxyl-L-phenylalanine, the aromatic ring is generally stable under the basic conditions of Fmoc protection. However, thorough purification, often by recrystallization or chromatography, is necessary to remove any unreacted starting materials and side products to ensure the high purity required for peptide synthesis. The purity of the final product is typically assessed by techniques like HPLC, NMR spectroscopy, and mass spectrometry.

Synthesis of Fmoc-Protected Aromatic-Substituted Phenylalanine Analogues for Comparative Studies

The synthetic methodologies developed for this compound can be readily adapted to produce a variety of Fmoc-protected phenylalanine analogues with different substitution patterns on the aromatic ring. These analogues are invaluable for structure-activity relationship (SAR) studies in peptide and medicinal chemistry.

By employing appropriately substituted benzyl (B1604629) halides in the alkylation step, a range of analogues can be synthesized. For instance, using 4-methoxybenzyl bromide would yield Fmoc-4-methoxy-L-phenylalanine, while using 3,4-dichlorobenzyl bromide would lead to Fmoc-3,4-dichloro-L-phenylalanine. The synthesis of fluorinated phenylalanine analogues has also been extensively reviewed, highlighting various methods for introducing fluorine atoms at different positions on the phenyl ring. beilstein-journals.org

The choice of electron-donating or electron-withdrawing substituents on the phenyl ring can significantly influence the electronic properties and, consequently, the biological activity of peptides incorporating these analogues. nih.gov

| Phenylalanine Analogue | Precursor Benzyl Halide | Aromatic Substituent Effect |

| Fmoc-4-methoxy-L-phenylalanine | 4-Methoxybenzyl bromide | Electron-donating |

| Fmoc-4-nitro-L-phenylalanine | 4-Nitrobenzyl bromide | Electron-withdrawing |

| Fmoc-3,4-dichloro-L-phenylalanine | 3,4-Dichlorobenzyl bromide | Electron-withdrawing |

| Fmoc-4-fluoro-L-phenylalanine | 4-Fluorobenzyl bromide | Electron-withdrawing (inductive) |

The characterization of these analogues involves a suite of analytical techniques. ¹H and ¹³C NMR spectroscopy are used to confirm the structure and substitution pattern of the aromatic ring. researchgate.net HPLC is employed to assess purity, and mass spectrometry confirms the molecular weight. For chiral compounds, chiral HPLC or measurement of specific rotation can confirm the enantiomeric purity.

Halogenated Derivatives (e.g., Fmoc-3,4,5-trifluoro-L-phenylalanine, Fmoc-3-iodo-L-phenylalanine)

Halogenated amino acids are of significant interest in peptide design as they can introduce unique conformational constraints, enhance binding affinity, and serve as probes for spectroscopic analysis. The synthesis of their Fmoc-protected forms often requires specialized strategies to introduce the halogen atoms onto the aromatic ring of phenylalanine.

Fmoc-3,4,5-trifluoro-L-phenylalanine can be synthesized through various methods, with palladium-catalyzed cross-coupling reactions being a prominent approach. One strategy involves the coupling of a protected iodoalanine derivative with a suitable trifluorophenylboronic acid or a related organometallic reagent. The subsequent deprotection and Fmoc protection of the amino group yield the desired product. Another approach utilizes the alkylation of a chiral glycine equivalent with a 3,4,5-trifluorobenzyl halide, followed by hydrolysis and Fmoc protection. The choice of methodology often depends on the availability of starting materials and the desired scale of the synthesis. A review of synthetic approaches for fluorinated phenylalanines highlights several methods, including the use of Schöllkopf reagents, that can be adapted for the synthesis of multisubstituted analogs like the 3,4,5-trifluoro derivative. nih.gov

For the synthesis of Fmoc-3-iodo-L-phenylalanine , a common route involves the direct iodination of L-phenylalanine followed by the introduction of the Fmoc protecting group. pentelutelabmit.com Alternatively, a more controlled synthesis can be achieved by starting with 3-iodobenzyl bromide. This can be used to alkylate a protected glycine enolate, followed by enzymatic resolution or chiral chromatography to isolate the desired L-enantiomer, which is then Fmoc-protected. The presence of the iodine atom makes this derivative particularly useful for introducing radiolabels or for use in cross-coupling reactions to generate further diversity. chemimpex.com

Alkylated and Poly-Alkylated Derivatives (e.g., Fmoc-2,6-dimethyl-L-phenylalanine, Fmoc-2,4,6-trimethyl-L-phenylalanine)

Alkylated phenylalanine derivatives are valuable for probing steric interactions in peptide-receptor binding and for increasing the metabolic stability of peptides.

The synthesis of Fmoc-2,6-dimethyl-L-phenylalanine can be achieved through a palladium-catalyzed C-H dimethylation of a picolinamide-activated phenylalanine derivative. This directed C-H activation strategy allows for the precise installation of methyl groups at the ortho positions of the phenyl ring. Subsequent removal of the directing group and protection of the alpha-amino group with Fmoc-Cl or a similar reagent affords the target compound.

While specific literature on the synthesis of Fmoc-2,4,6-trimethyl-L-phenylalanine is less common, its preparation can be envisioned through several routes. One potential method involves the alkylation of a suitable chiral glycine anion with 2,4,6-trimethylbenzyl bromide. Following the alkylation, standard deprotection and Fmoc protection steps would yield the final product. The synthesis of the requisite 2,4,6-trimethylbenzyl bromide can be accomplished by bromination of mesitylene.

Other Functionalized Derivatives (e.g., Fmoc-3-cyano-L-phenylalanine, Fmoc-4-borono-L-phenylalanine)

The introduction of other functional groups, such as cyano and borono moieties, provides handles for further chemical modification, such as bioconjugation or the introduction of spectroscopic probes.

Fmoc-3-cyano-L-phenylalanine is a useful building block for introducing a cyano group, which can serve as an infrared probe or be converted to other functional groups. pentelutelabmit.comchemimpex.comchemimpex.com The synthesis typically starts from 3-cyanobenzyl bromide, which is used to alkylate a protected glycine derivative. After separation of the enantiomers and deprotection, the amino group is protected with the Fmoc group. chimia.ch The production of Fmoc-D-3-cyanophenylalanine involves highly specialized synthetic pathways, often requiring enantiomerically pure starting materials. rsc.orgpmarketresearch.com

The synthesis of Fmoc-4-borono-L-phenylalanine introduces a boronic acid functionality, which is of great interest for its ability to form reversible covalent bonds with diols, making it a key component in sensors and for targeted drug delivery. A common synthetic route involves the palladium-catalyzed cross-coupling of a protected 4-iodo-L-phenylalanine derivative with a boron source like bis(pinacolato)diboron. The resulting boronate ester is then hydrolyzed to the boronic acid, and the amino group is protected with the Fmoc group.

Sustainable and Scalable Synthetic Approaches for this compound and its Derivatives

One promising avenue for sustainable synthesis is the use of enzymatic methods . For instance, phenylalanine ammonia (B1221849) lyases (PALs) can be used for the amination of cinnamic acid derivatives to produce L-phenylalanine analogs. While not directly producing the Fmoc-protected form, this enzymatic step can provide the chiral amino acid precursor in a highly enantioselective and environmentally friendly manner. Subsequent Fmoc protection can then be carried out. Lipases have also been explored for the lipase-catalyzed reversed hydrolysis reaction between an Fmoc-amino acid and a dipeptide, demonstrating the potential of biocatalysis in peptide synthesis. nih.gov

Flow chemistry is emerging as a powerful technology for the scalable and sustainable synthesis of peptides and their building blocks. pentelutelabmit.comchimia.chrsc.orgnih.govthieme-connect.de Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. For the synthesis of Fmoc-amino acids, flow processes can enable rapid and efficient reactions, reduce solvent consumption, and facilitate in-line monitoring and purification. The development of flow-based solid-phase peptide synthesis (SPPS) systems demonstrates the potential for automating and scaling up the production of peptides using Fmoc-protected amino acids. nih.gov

Furthermore, the principles of green chemistry are being applied to traditional synthetic routes. This includes the use of greener solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of processes with higher atom economy. For example, the use of ethanol/water systems for the crystallization and purification of Fmoc-amino acids represents a more environmentally benign approach compared to traditional methods that rely heavily on chlorinated solvents. nih.gov

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound Incorporation

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, and the integration of sterically hindered amino acids like this compound necessitates optimized protocols. nih.gov The widely adopted Fmoc/tBu strategy provides a robust framework for SPPS. luxembourg-bio.com

The general cycle of SPPS involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminal amino acid of the growing peptide chain, and the subsequent coupling of the next Fmoc-protected amino acid. uci.edu The Fmoc group is typically removed by treatment with a secondary amine base, such as piperidine. peptide.com

The selection of appropriate coupling reagents is critical for efficient peptide bond formation, especially when dealing with sterically hindered residues. Common coupling reagents are categorized into two main families: carbodiimides and phosphonium (B103445)/aminium salts. bachem.com

Carbodiimide-based reagents , such as N,N'-diisopropylcarbodiimide (DIC), are effective and can be used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) to enhance coupling efficiency and minimize racemization. bachem.com

Phosphonium and aminium (uronium) salt-based reagents , including benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), are known for their high coupling efficiency. bachem.comluxembourg-bio.com These reagents typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com For amino acids prone to racemization, a weaker base like sym-collidine may be preferred. bachem.com

The choice of coupling reagent can significantly impact the success of incorporating this compound. Reagents like HATU and HBTU are popular due to their effectiveness, and the resulting by-products are soluble in common organic solvents, simplifying the purification process. bachem.com For particularly challenging couplings involving sterically hindered amino acids, specialized reagents such as 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have shown remarkable resistance to racemization. bachem.comluxembourg-bio.com

Interactive Table: Common Coupling Reagents in SPPS

| Reagent Family | Example Reagent | Common Additive/Base | Key Characteristics |

| Carbodiimides | DIC | HOBt, Oxyma Pure | Reduces racemization, corresponding urea (B33335) is soluble. bachem.com |

| Phosphonium Salts | PyBOP | DIPEA, NMM | High coupling efficiency. |

| Aminium/Uronium Salts | HATU, HBTU | DIPEA, NMM | High coupling efficiency, soluble by-products. bachem.com |

| Aminium/Uronium Salts | COMU | TMP, DMP | Effective for hindered couplings, minimizes racemization. luxembourg-bio.com |

| Phosphonium Salts | DEPBT | - | Remarkable resistance to racemization. bachem.comluxembourg-bio.com |

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant side reaction in peptide synthesis that can compromise the biological activity of the final peptide. nih.gov The risk of racemization is particularly pronounced for certain amino acids, such as cysteine and histidine, especially when using phosphonium or uronium-based coupling reagents. nih.govresearchgate.net

Several strategies can be employed to minimize racemization during the incorporation of this compound:

Choice of Coupling Reagent: As mentioned, carbodiimide-based reagents or specialized reagents like DEPBT can significantly reduce the extent of racemization. bachem.comluxembourg-bio.comnih.gov

Base Selection: The use of sterically hindered or weaker bases, such as sym-collidine or 2,4,6-trimethylpyridine (B116444) (TMP) and 2,6-dimethylpyridine (B142122) (DMP), in place of stronger bases like DIPEA can suppress racemization. bachem.comluxembourg-bio.comresearchgate.net

Reaction Temperature: Lowering the reaction temperature during the coupling step can help to minimize racemization, particularly when using microwave-assisted SPPS. researchgate.net For instance, reducing the temperature from 80°C to 50°C has been shown to limit the racemization of histidine and cysteine. researchgate.net

Pre-activation Time: Minimizing the pre-activation time of the amino acid before its addition to the resin can also reduce the risk of racemization. nih.gov

Phenylglycine and its derivatives are known to be particularly susceptible to racemization during Fmoc-SPPS. luxembourg-bio.comnih.gov Studies have shown that the base-catalyzed coupling step is the primary contributor to this side reaction. luxembourg-bio.com However, by employing coupling reagents like DEPBT or COMU in combination with hindered bases such as TMP or DMP, racemization can be reduced to negligible levels. luxembourg-bio.com While phenylalanine itself is generally not prone to racemization under standard SPPS conditions, the bulky trimethoxyphenyl group of this compound may increase its susceptibility, making the aforementioned mitigation strategies relevant. luxembourg-bio.com

Rigorous monitoring and quality control are essential throughout the SPPS process to ensure the synthesis of the desired peptide in high purity. nih.gov

Monitoring Coupling and Deprotection: Several methods are available to monitor the completeness of the coupling and deprotection steps:

Kaiser (Ninhydrin) Test: This is a widely used qualitative colorimetric test to detect the presence of free primary amines on the resin. nih.goviris-biotech.deembrapa.br A blue or violet color indicates an incomplete coupling reaction, while a yellow color suggests the absence of free amines. iris-biotech.de However, the Kaiser test is not suitable for N-terminal proline residues (a secondary amine) and may yield false negatives with aggregated sequences. luxembourg-bio.com

UV-Vis Spectroscopy: The Fmoc group has a strong UV absorbance, which can be utilized to monitor the deprotection step. iris-biotech.deresearchgate.net The concentration of the dibenzofulvene-piperidine adduct released during deprotection can be quantified spectrophotometrically, providing a measure of the reaction's progress and the resin loading. luxembourg-bio.comiris-biotech.de

Refractive Index (RI) Measurement: Real-time monitoring of SPPS can be achieved using refractive index measurements, which provide information about the composition of the reaction solution. s4science.at

Quality Control of Building Blocks: The purity of the Fmoc-amino acid building blocks is crucial for the success of the synthesis. researchgate.net

Free Amine Content: The presence of free amino acids in the Fmoc-protected starting material can lead to the incorporation of multiple copies of that amino acid into the peptide chain. researchgate.net

Acetic Acid Impurities: Acetic acid, a potential impurity in some commercial Fmoc-amino acid preparations, can cause permanent capping of the growing peptide chain, leading to truncated sequences. researchgate.net Levels of acetic acid should be below 0.02% for a clean synthesis. researchgate.net

Solution-Phase Synthetic Approaches for Complex Peptide Structures

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of complex, protected peptide fragments that can be later coupled together. peptide.com Solution-phase synthesis can be advantageous when dealing with difficult sequences that are prone to aggregation on the solid support.

The synthesis of larger proteins can be achieved by coupling protected peptide segments in solution. peptide.com However, this approach can be challenging due to the potential for insolubility of the protected fragments and racemization at the C-terminal residue of the activated fragment. peptide.com Careful selection of coupling reagents, such as TDBTU, can help to minimize epimerization during fragment coupling. peptide.com

Engineering of Peptides and Proteins through Site-Specific Unnatural Amino Acid Incorporation

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for protein engineering, allowing for the introduction of novel chemical functionalities. nih.govnih.gov This is typically achieved by expanding the genetic code to assign a codon, often the amber stop codon (TAG), to a specific UAA. nih.govresearchgate.net

3,4-Dihydroxy-L-phenylalanine (L-DOPA), a related compound to 3,4,5-trimethoxyl-L-phenylalanine, has been successfully incorporated site-specifically into proteins in E. coli. nih.govnih.govresearchgate.net This was accomplished using an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. nih.gov The incorporated L-DOPA can serve as a chemical handle for site-specific protein modifications, such as cross-linking to study protein-protein interactions. nih.gov Upon oxidation, L-DOPA forms a reactive ortho-quinone that can covalently link to nearby nucleophilic amino acid side chains. nih.gov

Similarly, p-iodo-L-phenylalanine has been site-specifically incorporated into proteins to facilitate X-ray crystal structure determination through single-wavelength anomalous dispersion. researchgate.neth1.co The ability to genetically encode such UAAs opens up possibilities for creating proteins with novel functions and for studying biological processes with greater precision.

Rational Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced metabolic stability and oral bioavailability. nih.gov The design of peptidomimetics often involves modifying the peptide backbone to make it resistant to enzymatic degradation. upc.edu

The incorporation of this compound into peptidomimetic scaffolds can be a valuable strategy for developing new therapeutic agents. nih.gov The unique electronic and steric properties of the trimethoxyphenyl group can influence the conformation and binding affinity of the peptidomimetic. There are several approaches to designing peptidomimetics:

Backbone Modification: This involves replacing one or more amide bonds with surrogates that are resistant to cleavage by proteases. nih.govupc.edu

Constrained Analogs: Introducing conformational constraints into the peptide backbone can lock the molecule into its bioactive conformation, leading to increased potency and selectivity. upc.edu

Scaffold-Based Design: This approach involves using a non-peptide scaffold to orient the key pharmacophoric groups in a manner that mimics the bioactive conformation of the parent peptide. upc.edu

The Ugi four-component reaction is a powerful tool for the synthesis of peptidomimetic libraries. nih.gov This one-pot reaction allows for the rapid generation of diverse molecular structures from simple starting materials. Phenylalanine-containing peptidomimetics synthesized via the Ugi reaction have shown promise as HIV-1 capsid binders. nih.gov The incorporation of this compound into such synthetic strategies could lead to the discovery of novel bioactive compounds. chemimpex.com

Conformational and Structural Impact on Bioactive Peptides

Influence of Fmoc-3,4,5-trimethoxyl-L-phenylalanine on Peptide Secondary Structure Propensities

The introduction of this compound into a peptide backbone can exert significant influence over the local and global secondary structure. The steric bulk and electronic nature of the trimethoxyphenyl group, combined with the sizeable Fmoc protecting group, can either stabilize or disrupt canonical secondary structural motifs such as α-helices and β-sheets.

Helical Conformation Stabilization and Disruption

The propensity of a peptide to adopt a helical conformation is a delicate balance of intramolecular hydrogen bonding, side-chain interactions, and torsional preferences of the backbone. The incorporation of this compound can impact helical stability in several ways. The sheer size of the substituted aromatic side chain may sterically hinder the formation of a tightly packed helical structure, particularly if located on the interior face of the helix. Conversely, favorable non-covalent interactions, such as aromatic-aromatic or hydrophobic interactions with other side chains, could potentially stabilize helical turns. The precise effect, whether stabilizing or destabilizing, is highly dependent on the position of the residue within the peptide sequence and the nature of the surrounding amino acids.

Beta-Sheet Modulation and Anti-Aggregation Studies

In the context of β-sheet structures, the trimethoxyphenyl side chain can influence both intra- and inter-strand interactions. The bulky nature of the side chain may disrupt the regular hydrogen bonding pattern required for stable β-sheet formation. However, it can also participate in π-stacking interactions with other aromatic residues, which can either promote or inhibit aggregation depending on the specific geometry of interaction. Studies on related modified amino acids have shown that strategic placement of bulky aromatic groups can be a tool to mitigate peptide aggregation, a phenomenon often associated with β-sheet formation in amyloidogenic peptides. The methoxy (B1213986) groups, through their electronic effects and potential for hydrogen bonding, may further modulate these interactions.

Aromatic Interactions and Conformational Constraints Introduced by the Trimethoxy-Phenylalanine Moiety

The 3,4,5-trimethoxyphenyl group introduces a unique set of potential non-covalent interactions. The electron-rich nature of the aromatic ring, due to the electron-donating methoxy groups, can enhance π-π stacking and cation-π interactions with other aromatic or positively charged residues, respectively. These interactions can act as conformational anchors, restricting the rotational freedom of the peptide backbone and promoting specific folded structures. The steric hindrance imposed by the bulky side chain also significantly limits the accessible conformational space of the peptide, a strategy often employed in rational peptide design to favor a bioactive conformation.

Structure-Activity Relationship (SAR) Investigations in Peptides Modified with this compound

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a peptide's structure affect its biological function. The incorporation of this compound provides a valuable probe for SAR investigations. By systematically replacing native amino acids with this modified residue, researchers can explore the importance of steric bulk, hydrophobicity, and electronic properties at specific positions for receptor binding or enzymatic activity. The trimethoxy substitution offers a significant alteration in the physicochemical properties compared to natural phenylalanine, allowing for a detailed exploration of the chemical space required for bioactivity.

A hypothetical SAR study could involve the synthesis of a series of peptide analogs where a key phenylalanine residue is replaced by 3,4,5-trimethoxyl-L-phenylalanine. The resulting changes in biological activity could then be correlated with the altered structural and electronic properties, providing insights into the molecular recognition process.

Theoretical and Computational Studies of Peptide Conformation and Dynamics

Molecular dynamics (MD) simulations and other computational methods are invaluable for providing atomic-level insights into the conformational preferences and dynamic behavior of peptides. For peptides containing this compound, computational studies can elucidate the energetic landscape of different conformations and predict the most stable secondary structures.

Advanced Spectroscopic and Structural Characterization of Fmoc 3,4,5 Trimethoxyl L Phenylalanine and Its Conjugates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the covalent structure of Fmoc-3,4,5-trimethoxyl-L-phenylalanine. ¹H NMR provides a detailed map of the proton environments within the molecule.

Key expected signals in the ¹H NMR spectrum include:

Fmoc Group Protons: A series of multiplets typically found in the aromatic region (δ ≈ 7.3–7.9 ppm). chemicalbook.comrsc.org

Phenylalanine Aromatic Protons: For the 3,4,5-trimethoxyl derivative, the two protons on the phenyl ring are expected to appear as a singlet in the aromatic region, shifted upfield compared to unsubstituted phenylalanine due to the electron-donating effect of the methoxy (B1213986) groups.

Methoxy Group Protons: Three distinct singlets, each integrating to three protons, are anticipated in the range of δ ≈ 3.7–3.9 ppm.

Alpha-Proton (α-CH): A multiplet typically observed around δ ≈ 4.1–4.4 ppm. chemicalbook.com

Beta-Protons (β-CH₂): Two diastereotopic protons that appear as a multiplet, generally between δ ≈ 2.8–3.2 ppm. chemicalbook.com

Amide Proton (NH): A doublet coupled to the alpha-proton, its chemical shift can be variable.

Carboxylic Acid Proton (COOH): A broad singlet at the downfield end of the spectrum (δ > 10 ppm), which may not be observed in all solvents. chemicalbook.com

For more complex structural studies, such as analyzing peptide conjugates or probing intermolecular interactions during self-assembly, isotope-labeled analogs (e.g., incorporating ¹³C or ¹⁵N) are employed. These labels allow for advanced multi-dimensional NMR experiments that can resolve overlapping signals and provide through-bond and through-space correlations, offering deeper insights into molecular conformation and dynamics.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in a Solvent like DMSO-d₆

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Fmoc Aromatic | 7.30 - 7.90 | Multiplets |

| Phenylalanine Aromatic | ~6.5 - 7.0 | Singlet |

| Methoxy (OCH₃) | ~3.7 - 3.9 | Singlets (3) |

| α-CH & Fmoc-CH/CH₂ | 4.10 - 4.40 | Multiplets |

| β-CH₂ | 2.80 - 3.20 | Multiplet |

| Amide (NH) | ~7.9 | Doublet |

| Carboxylic Acid (COOH) | > 10 | Broad Singlet |

Mass Spectrometry (MS) Techniques for Sequence Verification and Purity Analysis

Mass spectrometry is fundamental for verifying the molecular weight and assessing the purity of this compound. Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate ions of the intact molecule, typically as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for purity analysis. This hyphenated technique separates the target compound from impurities—such as starting materials, byproducts from synthesis, or degradation products—before they enter the mass spectrometer. ajpamc.comuci.edu A high-purity sample will exhibit a single dominant peak in the chromatogram corresponding to the correct mass-to-charge ratio (m/z) of the target molecule. For peptide conjugates, MS/MS fragmentation can be used to verify the amino acid sequence. Suppliers of high-quality Fmoc-amino acids typically guarantee purity of ≥99% as determined by HPLC or LC-MS.

Table 2: Calculated Molecular Weight and Expected ESI-MS Adducts

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₇H₂₇NO₇ |

| Exact Molecular Weight | 477.1787 g/mol |

| Expected [M+H]⁺ (m/z) | 478.1860 |

| Expected [M+Na]⁺ (m/z) | 500.1679 |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Self-Assembly Studies

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a "molecular fingerprint" based on the vibrational modes of the molecule's chemical bonds. These techniques are particularly powerful for studying the secondary structure and intermolecular interactions that drive the self-assembly of Fmoc-amino acids into supramolecular structures like hydrogels. rsc.orgrsc.orgmdpi.com

Key vibrational bands include:

Amide I (C=O stretching): This band, typically found between 1600 and 1700 cm⁻¹, is highly sensitive to the secondary structure. A peak around 1640 cm⁻¹ is indicative of β-sheet formation, a common structural motif in the self-assembled fibrils of Fmoc-derivatives. rsc.orgmdpi.com

Amide II (N-H bending and C-N stretching): Located around 1540 cm⁻¹, this band also provides information on the peptide backbone conformation. rsc.org

Carbamate and Carboxyl C=O Stretching: Strong absorptions are expected around 1700 cm⁻¹, corresponding to the carbonyl groups of the Fmoc protecting group and the carboxylic acid. nih.gov

Aromatic C-H and C=C Stretching: Signals from both the fluorenyl and the substituted phenyl rings appear in the spectra and can be perturbed by π-π stacking interactions during assembly.

Changes in the position and shape of these bands upon gelation provide direct evidence of the formation of ordered, hydrogen-bonded networks. nih.govacs.org

Table 3: Key FTIR Bands for Analyzing Fmoc-Amino Acid Structure and Assembly

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | Hydrogen bonding |

| N-H Stretch (Amide) | ~3300 | Hydrogen bonding |

| C=O Stretch (Carbamate/Acid) | ~1700 | Carbonyl environment |

| Amide I (C=O Stretch) | ~1640 | β-sheet secondary structure |

| Amide II (N-H Bend) | ~1540 | Backbone conformation |

Fluorescence Spectroscopy for Probing Molecular Interactions and Environmental Changes

The fluorenyl moiety of the Fmoc group is intrinsically fluorescent, making fluorescence spectroscopy a powerful, non-invasive technique to study the behavior of this compound. nih.govontosight.ai The fluorescence emission spectrum is sensitive to the local environment of the Fmoc group.

In dilute solutions, the Fmoc groups are typically well-solvated and exhibit a characteristic emission spectrum. researchgate.net Upon self-assembly, π-π stacking interactions between the fluorenyl groups of adjacent molecules lead to changes in the fluorescence properties, such as a red-shift (a shift to longer wavelengths) and/or changes in fluorescence intensity. rsc.org These spectral shifts can be used to determine the critical aggregation concentration (CAC) and monitor the kinetics of the self-assembly process in real-time. nih.govaalto.fi This technique is invaluable for understanding how factors like pH, temperature, or the addition of co-solvents influence the formation of larger aggregates. researchgate.net

X-ray Crystallography of this compound Derivatives and Peptide Fragments

Single-crystal X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a molecule. While obtaining a suitable single crystal of a self-assembling molecule can be challenging, crystal structures of related compounds like Fmoc-phenylalanine and Fmoc-tyrosine have been successfully determined. rsc.orgqub.ac.uknih.govresearchgate.net

These studies reveal the precise molecular conformation and the intricate network of non-covalent interactions, such as hydrogen bonding between the carboxylic acid and amide groups, and π-π stacking between the aromatic Fmoc groups, that stabilize the crystal lattice. nih.govacs.orgnih.gov This information is crucial for building accurate models of how individual molecules pack together to form the elementary nanofibers that constitute the bulk hydrogel. qub.ac.uk Comparing the diffraction patterns from single crystals with fiber X-ray diffraction data from the gel phase helps to correlate the molecular packing with the final supramolecular architecture. rsc.orgreading.ac.uk

Microscopic and Scattering Techniques for Supramolecular Assemblies

To visualize the nanoscale and microscale structures formed by the self-assembly of this compound, a suite of imaging and scattering techniques is employed.

Field Emission Scanning Electron Microscopy (FE-SEM) and Atomic Force Microscopy (AFM): These are direct imaging techniques that provide high-resolution morphological information about the self-assembled structures. researchgate.netnih.gov SEM and AFM images of hydrogels formed from Fmoc-phenylalanine derivatives typically reveal an entangled network of long, semi-flexible nanofibers. researchgate.netresearchgate.net From these images, critical parameters such as the diameter and length of the fibrils can be measured, which are often in the range of tens of nanometers in diameter and microns in length. nih.gov

Small-Angle X-ray Scattering (SAXS): Unlike microscopy, which provides local information, SAXS is a scattering technique that gives statistically averaged structural information about the entire sample volume. nih.gov For solutions of self-assembling molecules, SAXS can determine the size and shape of the aggregates in their native, hydrated state. reading.ac.uk Analysis of SAXS data from hydrogels can reveal the characteristic dimensions (e.g., fibril diameter) and the nature of the fibrillar network, distinguishing between models of isolated cylinders or more complex fractal networks. aalto.fireading.ac.uk

Table 4: Information from Microscopic and Scattering Techniques

| Technique | Information Obtained | Typical Findings for Fmoc-Phe Systems |

|---|---|---|

| FE-SEM | Surface morphology, fibril network structure | Entangled network of nanofibers. researchgate.net |

| AFM | High-resolution 3D topography, fibril height/diameter | Individual nanofibers, often tens of nanometers in diameter. researchgate.net |

| SAXS | Bulk-averaged size and shape of assemblies in solution/gel | Confirms fibrillar structure with diameters consistent with AFM/SEM. aalto.fireading.ac.uk |

Applications in Chemical Biology and Biomedical Research Non Clinical Focus

Development of Enzyme Inhibitors and Activity-Based Probes

The design of potent and selective enzyme inhibitors is a cornerstone of drug discovery and chemical biology. The incorporation of unnatural amino acids is a key strategy to enhance the binding affinity and specificity of peptide-based inhibitors. The 3,4,5-trimethoxyphenyl group has been identified as a valuable pharmacophore in this context. For instance, compounds featuring this moiety have been developed as potent inhibitors of enzymes like 5-lipoxygenase. nih.gov

By incorporating Fmoc-3,4,5-trimethoxyl-L-phenylalanine into a peptide sequence, researchers can systematically probe the active site of target enzymes. The methoxy (B1213986) groups can form specific hydrogen bonds or engage in favorable hydrophobic interactions with enzyme residues, potentially leading to enhanced inhibitory activity compared to peptides containing natural phenylalanine.

Design of Receptor Agonists, Antagonists, and Ligands with Enhanced Binding Selectivity

The interaction between a peptide ligand and its receptor is highly dependent on the three-dimensional arrangement and chemical properties of its amino acid side chains. Modifying these side chains is a primary strategy for converting a native peptide into a selective receptor agonist or antagonist. Research has consistently shown that substitutions on the phenyl ring of phenylalanine can dramatically alter receptor binding and selectivity for various targets, including NMDA, AMPA, and melanocortin receptors.

Notably, the 3,4,5-trimethoxyphenyl structural motif is a key component of potent and selective receptor antagonists. For example, trans-2,5-Bis(3,4,5-trimethoxyphenyl)tetrahydrofuran was identified as a potent, specific, and competitive antagonist for the platelet-activating factor (PAF) receptor. nih.gov This demonstrates the effectiveness of the trimethoxy-substituted phenyl ring in achieving high-affinity receptor binding. By using this compound in peptide synthesis, researchers can design novel ligands that leverage these favorable binding properties to target specific receptors with high selectivity, which is critical for developing research tools to probe receptor function.

Strategies for Enhancing Peptide Bioactivity and Proteolytic Stability (In vitro/Ex vivo studies)

A major challenge for the use of peptides as research tools or therapeutic leads is their rapid degradation by proteases. A common strategy to overcome this is the incorporation of unnatural amino acids to increase proteolytic stability. The bulky 3,4,5-trimethoxyphenyl side chain can sterically hinder the approach of proteases to the peptide backbone, thereby slowing down enzymatic cleavage and extending the peptide's half-life in in vitro and ex vivo biological assays. nih.govresearchgate.net

Enhanced stability often correlates with increased bioactivity, as the peptide remains intact and functional for a longer period. Studies on other modified phenylalanines have shown that such substitutions can lead to peptides with improved stability and bioactivity. researchgate.net The introduction of this compound allows for the systematic evaluation of this effect, enabling the development of more robust peptide probes for biological studies.

Bioconjugation Chemistry for Research Tool Development and Targeted Delivery Systems

Bioconjugation involves attaching peptides to other molecules, such as carrier proteins, nanoparticles, or imaging agents, to create advanced research tools or targeted delivery systems. Fmoc-protected amino acids are fundamental to this field, as they are used to build the peptide sequence before it is conjugated to the molecule of interest.

While the trimethoxyphenyl group itself is not typically used as a direct chemical handle for conjugation, the incorporation of this compound into a peptide can enhance the functionality of the final conjugate. For example, a peptide designed for enhanced receptor binding (as described in 6.2) and stability (6.3) can be synthesized using this amino acid and then conjugated to a nanoparticle for targeted delivery to specific cells in an in vitro model. This approach combines the benefits of the modified peptide (high affinity, stability) with the properties of the conjugation partner (e.g., payload delivery, cellular uptake).

Fluorescent Labeling for In Vitro and Cellular Imaging Applications

Fluorescently labeled peptides are indispensable tools for studying biological processes, such as receptor trafficking and enzyme localization, through cellular imaging. While the 3,4,5-trimethoxyl-L-phenylalanine residue is not intrinsically fluorescent, peptides containing this amino acid can be readily labeled for imaging applications.

The synthesis of such probes is achieved using standard solid-phase peptide synthesis, where this compound can be incorporated at any desired position within the peptide chain. The fluorescent label can then be attached at either the N- or C-terminus of the peptide or conjugated to the side chain of another amino acid in the sequence that is specifically designed for this purpose (e.g., a lysine (B10760008) or a cysteine residue). This allows researchers to create fluorescent probes that benefit from the enhanced stability or binding affinity conferred by the trimethoxyphenylalanine residue, enabling more precise and robust imaging studies.

Exploration in Rational Drug Design and Discovery Platforms

Unnatural amino acids are central to modern rational drug design and discovery. They provide a nearly infinite toolkit for medicinal chemists to fine-tune the pharmacological properties of peptide-based molecules. This compound serves as a specialized building block within these platforms, allowing for systematic structure-activity relationship (SAR) studies.

By substituting natural phenylalanine with its trimethoxy derivative at various positions in a bioactive peptide, researchers can precisely map the effects of steric bulk and electronic properties on biological activity. The repeated success of the 3,4,5-trimethoxyphenyl moiety in bioactive small molecules confirms its value as a pharmacophore for achieving high potency and selectivity. nih.govnih.govmdpi.com Its availability as an Fmoc-protected building block allows for its seamless integration into high-throughput peptide synthesis and screening platforms, accelerating the discovery of novel peptide leads for further, non-clinical investigation.

Table 1: Summary of Applications for this compound in Research

| Application Area | Rationale for Using 3,4,5-Trimethoxyl-L-phenylalanine | Example Research Focus |

| Enzyme Inhibition | The trimethoxyphenyl group acts as a pharmacophore that can enhance binding affinity and specificity within an enzyme's active site. | Development of selective protease or kinase inhibitors for biochemical assays. |

| Receptor Ligand Design | The specific substitution pattern is known to produce potent and selective receptor antagonists. | Creation of high-selectivity probes to study receptor pharmacology and signaling. |

| Peptide Stability | The bulky side chain provides steric hindrance against proteolytic enzymes, increasing the peptide's half-life. | In vitro and ex vivo studies of peptide function where longevity is critical. |

| Bioconjugation | Enhances the bioactivity and stability of the peptide component of a larger bioconjugate. | Synthesis of peptide-nanoparticle conjugates for targeted cell studies. |

| Fluorescent Probes | Improves the binding or stability of a peptide that is subsequently labeled with a fluorophore. | Cellular imaging of peptide-receptor interactions using stabilized, high-affinity ligands. |

| Rational Drug Design | Serves as a key building block for structure-activity relationship (SAR) studies to optimize peptide properties. | High-throughput screening of peptide libraries to identify novel bioactive leads. |

Supramolecular Chemistry and Functional Biomaterials

Molecular Self-Assembly Mechanisms of Fmoc-3,4,5-trimethoxyl-L-phenylalanine Derivatives

The self-assembly of Fmoc-amino acids into supramolecular structures is a complex process governed by a delicate balance of non-covalent interactions. While direct studies on this compound are limited, the fundamental mechanisms can be inferred from its analogue, Fmoc-Phe. The process is initiated when a change in environmental conditions, such as a shift in pH or solvent composition, reduces the solubility of the monomeric species, driving them to aggregate into ordered, hierarchical structures. researchgate.netmanchester.ac.uk

The formation of stable, ordered assemblies from Fmoc-amino acid derivatives is directed by a combination of key non-covalent interactions. rsc.orgacs.org The interplay of these forces dictates the final architecture of the supramolecular structures.

Hydrogen Bonding: The peptide-like backbone, consisting of the carboxylic acid and amide groups, facilitates the formation of intermolecular hydrogen bonds. manchester.ac.ukresearchgate.net This interaction is crucial for creating stable, β-sheet-like arrangements that form the core of the nanofibrillar structures. manchester.ac.uk This ordered hydrogen-bonding network extends along the fibril axis, providing structural integrity. researchgate.net

π-π Stacking: The aromatic Fmoc group is the primary driver for π-π stacking interactions. manchester.ac.uknih.gov These interactions occur between the planar fluorenyl rings of adjacent molecules, contributing significantly to the thermodynamic stability of the assembly. mdpi.com The extensive aromatic surface area of the Fmoc group promotes strong stacking, which is a critical initial step in the nucleation and growth of nanofibers. nih.govbeilstein-journals.org For this compound, the electron-donating methoxy (B1213986) groups on the phenylalanine ring would further enhance the aromatic character, potentially strengthening these π-π interactions.

Hydrophobic Interactions: Both the aromatic Fmoc group and the phenyl ring of phenylalanine are inherently hydrophobic. beilstein-journals.orgrsc.org In an aqueous environment, these hydrophobic moieties are driven to sequester themselves from water molecules, leading to molecular aggregation. This hydrophobic collapse is a significant contributor to the initial stages of self-assembly, bringing the molecules into close enough proximity for the more specific hydrogen bonding and π-π stacking interactions to take effect. rsc.orgacs.org

The collective action of these forces leads to the formation of nanofibers, which then entangle to create a three-dimensional network capable of trapping large amounts of water, resulting in a hydrogel. researchgate.net

| Driving Force | Interacting Molecular Moiety | Role in Self-Assembly |

| Hydrogen Bonding | Carboxylic acid and amide groups | Formation of β-sheet-like structures, providing fibril stability. manchester.ac.ukresearchgate.net |

| π-π Stacking | Aromatic Fmoc group and Phenyl ring | Stabilizes the assembly, crucial for nucleation and fibril growth. manchester.ac.uknih.govmdpi.com |

| Hydrophobic Interactions | Fmoc group and Phenylalanine side chain | Initiates molecular aggregation by sequestering nonpolar groups from water. rsc.orgacs.org |

The self-assembly of Fmoc-amino acids is a thermodynamically driven process that is also subject to kinetic control. researchgate.netnih.gov The formation of ordered structures from disordered monomers is typically an entropically unfavorable process. However, this is overcome by a significant negative enthalpy change (ΔH) resulting from the formation of favorable non-covalent interactions (hydrogen bonds, π-π stacking). acs.org The release of ordered water molecules from the hydrophobic surfaces of the monomers also contributes a favorable entropic component. acs.org

The kinetics of assembly often follow a nucleation-dependent polymerization model. nih.govnih.gov This involves a lag phase, where monomeric species form unstable nuclei, followed by a rapid elongation phase, where these nuclei grow into fibrils. Finally, a plateau phase is reached as the concentration of free monomers decreases. nih.gov The critical aggregation concentration (CAC) or critical gelation concentration (CGC) is a key parameter, representing the minimum concentration of the molecule required to initiate self-assembly and form a stable hydrogel. researchgate.net For Fmoc-pentafluorophenylalanine, a related derivative, the minimal gelation concentration was found to be as low as 2.1 mM (0.1 wt%). The kinetics can be influenced by factors such as temperature, pH, and the initial concentration of the peptide derivative. researchgate.netnih.gov

Engineering of Peptide-Based Hydrogels and Nanofibrillar Architectures

Fmoc-amino acid derivatives are excellent low-molecular-weight gelators (LMWGs) capable of forming supramolecular hydrogels. nih.govrsc.org These hydrogels are composed of a self-assembled fibrillar network that immobilizes the surrounding aqueous solution. nih.gov The process typically involves dissolving the Fmoc-amino acid derivative, often with a slight pH adjustment or the use of a small amount of organic solvent, and then triggering self-assembly by returning to physiological conditions (e.g., neutralizing the pH). researchgate.netnih.gov

Research on Biomimetic Scaffolds and Controlled Release Systems (Research applications)

The hydrogels formed from Fmoc-amino acid derivatives have shown significant promise as biomimetic scaffolds for tissue engineering and as matrices for controlled release systems due to their biocompatibility and structural similarity to the native extracellular matrix (ECM). manchester.ac.uknih.govnih.gov

Biomimetic Scaffolds: The nanofibrous network of these hydrogels mimics the architecture of the natural ECM, providing a suitable environment for cell attachment, proliferation, and differentiation. nih.govnih.gov Fmoc-diphenylalanine hydrogels, for example, have been successfully used as scaffolds for 3D cell culture. nih.gov Composite hydrogels combining Fmoc-FF with natural polymers like hyaluronic acid have demonstrated excellent potential for bone regeneration, supporting the osteogenic differentiation of preosteoblasts and facilitating calcium deposition. nih.gov These materials can serve as cell-free, immunomodulatory scaffolds that promote tissue repair. nih.gov

Controlled Release Systems: The porous, water-filled network of the hydrogel can encapsulate therapeutic molecules, ranging from small drugs to large proteins, and release them in a sustained manner. nih.govrsc.org The release kinetics can be controlled by modulating the density and properties of the fibrillar network. nih.govnih.gov For instance, composite hydrogels of Fmoc-FF and alginate have been used for the controlled release of the chemotherapy drug docetaxel. nih.gov Similarly, Fmoc-Phe hydrogels have been loaded with antibiotics, providing sustained local delivery to combat wound infections. beilstein-journals.org The release can be triggered by environmental cues or the natural degradation of the scaffold. beilstein-journals.orgnih.gov

| Application Area | Example System | Key Findings |

| Bone Regeneration | Fmoc-diphenylalanine/Hyaluronic Acid (FmocFF/HA) Hydrogel | Resulted in ~93% bone restoration in rat calvarial defects; supported osteogenic differentiation. nih.gov |

| 3D Cell Culture | Fmoc-diphenylalanine (Fmoc-FF) Hydrogel | Utilized as a scaffold material for cell cultures. nih.gov |

| Controlled Drug Release | Fmoc-FF/Alginate Hydrogel with Docetaxel | Achieved controlled drug release by varying the peptide-to-polysaccharide ratio. nih.gov |

| Antibiotic Delivery | Fmoc-phenylalanine (Fmoc-F) Hydrogel with Aztreonam | Provided continuous release of the antibiotic, reducing bacterial load in wound infections. beilstein-journals.org |

Modulating Self-Assembly for Tunable Material Properties

A key advantage of supramolecular biomaterials is that their properties can be precisely tuned by modulating the underlying self-assembly process. This allows for the rational design of materials tailored for specific applications.

Several strategies can be employed to control the assembly of Fmoc-amino acid derivatives:

pH Adjustment: The charge state of the C-terminal carboxylic acid group is highly dependent on pH. At low pH, the group is protonated and neutral, which can favor self-assembly by reducing electrostatic repulsion. researchgate.netrsc.org Conversely, at high pH, the deprotonated, negatively charged carboxylate can inhibit assembly. manchester.ac.uk By carefully controlling the pH, it is possible to trigger or reverse the gelation process and modulate the mechanical stiffness of the resulting hydrogel. rsc.orgacs.org

Solvent Composition: The choice of solvent or co-solvent can significantly impact self-assembly. nih.govacs.org For example, using mixtures of water and organic solvents like hexafluoroisopropanol (HFIP) can influence the resulting morphology, leading to the formation of different structures such as nanofibers, microtubes, or nanoplates. nih.gov

Amino Acid Sequence and Modification: The properties of the hydrogel are highly sensitive to the amino acid sequence. acs.orgresearchgate.net Even inverting the sequence of a tripeptide can dramatically change the fibril structure and the mechanical modulus of the gel. acs.orgresearchgate.net Chemical modification of the amino acid side chain, such as the addition of the three methoxy groups in this compound, provides another powerful tool for tuning material properties. These modifications can alter hydrophobicity, steric hindrance, and electronic properties, thereby influencing molecular packing and the macroscopic characteristics of the hydrogel.

Co-assembly: Mixing two or more different Fmoc-amino acid derivatives can lead to co-assembled materials with hybrid properties. mdpi.combeilstein-journals.org This approach allows for the incorporation of different functionalities, such as combining a gel-forming unit with an antimicrobial unit to create a multifunctional biomaterial. beilstein-journals.org

By leveraging these modulation strategies, researchers can design advanced functional biomaterials with precisely controlled properties, such as stiffness, degradation rate, and bioactivity, for a wide range of biomedical applications.

Future Perspectives and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for De Novo Peptide Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of de novo protein and peptide design. youtube.com These computational tools can navigate the vast sequence space to predict structures and functions, moving beyond the limitations of natural amino acids. u-tokyo.ac.jpnih.gov For a specialized amino acid like Fmoc-3,4,5-trimethoxyl-L-phenylalanine, AI and ML offer a powerful approach to systematically explore its potential.

Deep neural networks and generative models can be trained on datasets that include peptides containing unnatural amino acids to learn the complex relationships between sequence, structure, and activity. u-tokyo.ac.jpnih.govresearchgate.net The specific physicochemical properties imparted by the 3,4,5-trimethoxy substitution—such as altered hydrophobicity, steric bulk, and potential for hydrogen bonding—can be encoded as unique descriptors for these models. By inputting these parameters, researchers can design novel peptide sequences with enhanced stability, binding affinity, or specific conformational preferences that would be difficult to achieve with the 20 canonical amino acids alone.

ML algorithms can accelerate the discovery of bioactive peptides by predicting the most promising candidates for synthesis and testing, thereby reducing the time and cost associated with large-scale screening. u-tokyo.ac.jp For instance, a model could be tasked with designing a macrocyclic peptide inhibitor for a specific enzyme, with the constraint of incorporating this compound at a key position to optimize binding interactions within a hydrophobic pocket.

Table 1: Machine Learning Models in Peptide Design

| Model Type | Application in Peptide Design with Unnatural Amino Acids | Potential Role for this compound |

|---|---|---|

| Artificial Neural Networks (ANN) | Predicting bioactivity and classifying peptides based on sequence data. u-tokyo.ac.jp | Training data can include peptides with this residue to predict its impact on function. |

| Generative Adversarial Networks (GANs) | Generating novel peptide sequences with desired properties. nih.gov | Generating new sequences that optimally place the trimethoxyphenyl group for target binding. |

| Variational Autoencoders (VAEs) | Learning latent distributions of peptide sequences to create new, viable structures. nih.gov | Exploring the structural possibilities and functional implications of incorporating the amino acid. |

| Graph Neural Networks (GNNs) | Representing molecular structures to predict properties and interactions. google.com | Modeling the 3D structure and non-covalent interactions influenced by the trimethoxy groups. |

Expanding the Chemical Space for Novel Functionalizations and Applications

The 3,4,5-trimethoxylphenyl side chain of the amino acid is not merely a passive structural element but an active site for further chemical modification, offering a gateway to an expanded chemical space. researchgate.net Post-synthesis modification of peptides containing this residue can generate a diverse library of compounds with novel properties and functions. researchgate.netntu.ac.uk

One promising avenue is the selective demethylation of one or more methoxy (B1213986) groups to yield hydroxyl functionalities. These resulting phenols can serve as handles for a wide range of subsequent chemical reactions, including etherification, esterification, or glycosylation, allowing for the attachment of various molecular probes, drug payloads, or targeting ligands.

Furthermore, the electron-rich nature of the aromatic ring makes it amenable to electrophilic substitution reactions or palladium-catalyzed C-H functionalization. researchgate.netresearchgate.net This approach enables the direct installation of new functional groups, such as halogens or alkyl chains, onto the phenyl ring, creating derivatives with fine-tuned electronic and steric properties. nih.gov Such modifications can profoundly influence a peptide's biological activity, stability against enzymatic degradation, and pharmacokinetic profile. chemimpex.combeilstein-journals.org The ability to create a diverse set of analogs from a single peptide precursor is a powerful tool in medicinal chemistry and drug discovery. nih.gov

Table 2: Potential Functionalization Strategies

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Selective Demethylation | Boron tribromide (BBr₃), Lewis acids | Hydroxyl (-OH) | Bioconjugation handle, precursor for further modification. chemimpex.com |

| C-H Olefination | Pd-catalyst, styrene (B11656) derivatives | Alkenyl group | Modifying peptide structure and function. ntu.ac.uk |

| C-H Arylation | Pd-catalyst, aryl halides | Biaryl scaffold | Expanding structural diversity for drug discovery. researchgate.net |

| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitro (-NO₂) | Precursor for amino group, altering electronic properties. |

Interdisciplinary Approaches in Chemical Biology, Materials Science, and Nanotechnology

The unique properties of this compound make it a compelling candidate for applications that bridge multiple scientific disciplines, including chemical biology, materials science, and nanotechnology.

In chemical biology , peptides incorporating this residue can be used as probes to study complex biological systems. The trimethoxy substitution can influence peptide conformation and binding, potentially leading to highly specific interactions with protein targets. chemimpex.com Its incorporation into peptide-based drugs could enhance stability and cell permeability. chemimpex.comchemimpex.com

In materials science , the inherent self-assembly properties of Fmoc-amino acids are well-documented, leading to the formation of hydrogels and other nanostructured biomaterials. researchgate.netnih.gov The trimethoxy groups on the phenyl ring can modulate the π-stacking and hydrophobic interactions that drive this self-assembly process. This allows for the rational design of novel hydrogels with tunable mechanical properties, degradation profiles, and release kinetics for applications in tissue engineering, regenerative medicine, and controlled drug delivery. bezwadabiomedical.comresearchgate.net Amino acid-functionalized polymers are emerging as a sustainable source for designing functional materials with a high degree of biocompatibility. nih.gov

In nanotechnology , this amino acid can be used as a building block for creating functionalized nanomaterials. For example, peptides containing this residue could be conjugated to carbon nanomaterials or dendrimers to improve their solubility and biocompatibility. rsc.orgnih.gov Such peptide-nanomaterial hybrids could find use in targeted drug delivery systems, where the peptide component provides specificity for diseased cells, and the nanomaterial serves as the delivery vehicle.

Addressing Challenges in Large-Scale Synthesis and Manufacturing for Research Applications

While this compound holds significant promise, its broader application in research and development hinges on overcoming challenges related to its synthesis and manufacturing. The production of specialty amino acids, particularly those with complex substitution patterns, is often a multi-step and costly process. gminsights.com

The chemical synthesis of the 3,4,5-trimethoxyl-L-phenylalanine precursor itself requires careful control of stereochemistry to ensure high enantiomeric purity. Subsequent protection with the Fmoc group must be efficient and high-yielding to be commercially viable. acs.org Challenges in large-scale synthesis include ensuring consistent quality, minimizing impurities, and optimizing reaction conditions to reduce the use of hazardous reagents and byproducts. nih.govaltabioscience.compolypeptide.com

For research applications, the cost and availability of such specialized building blocks can be a limiting factor. gminsights.com Current manufacturing methods for amino acids include chemical synthesis, fermentation, and enzymatic synthesis. yasmintrading.com While chemical synthesis is versatile, it can be complex and generate waste. yasmintrading.com Developing more efficient and sustainable synthetic routes, potentially through biocatalytic methods or optimized chemical processes, will be crucial for making this and other non-canonical amino acids more accessible to the wider research community. Addressing these manufacturing hurdles will be essential to fully unlock the potential of this compound in future scientific endeavors.

Table 3: Comparison of Amino Acid Manufacturing Methods

| Method | Scalability | Cost-Effectiveness | Purity | Environmental Impact | Applicability to this compound |

|---|---|---|---|---|---|

| Chemical Synthesis | Moderate to High | Can be high for complex molecules | High | Can involve toxic reagents and waste. yasmintrading.com | Currently the most feasible method for this unnatural amino acid. |

| Microbial Fermentation | High | Generally Low | High | Utilizes renewable feedstocks, lower impact. gminsights.comyasmintrading.com | Not directly applicable without significant metabolic engineering. |

| Enzymatic Synthesis | Limited | High (enzyme cost) | Very High | Generally low | Potentially for specific steps (e.g., chiral resolution), but a full pathway is unlikely. yasmintrading.com |

Q & A

Q. What are the optimal conditions for synthesizing Fmoc-3,4,5-trimethoxy-L-phenylalanine?

The synthesis typically involves introducing the Fmoc (9-fluorenylmethoxycarbonyl) protecting group to the amino acid under alkaline conditions. A common method uses Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) with NaHCO₃ as a base to maintain pH >7, preventing protonation of the amino group while avoiding excessive alkalinity that could degrade the Fmoc group . For trimethoxy-substituted phenylalanine derivatives, additional steps may be required to ensure regioselective methoxylation. Post-synthesis, purification via reversed-phase HPLC or TLC is recommended to verify purity (>98% by HPLC) .

Q. How should Fmoc-3,4,5-trimethoxy-L-phenylalanine be stored to maintain stability?

Store the compound at 0–4°C in a sealed, dry environment to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to light or moisture, as the methoxy and Fmoc groups are sensitive to acidic/basic conditions . Pre-weighed aliquots in amber vials are advised for frequent use.

Q. What solvents are compatible with this derivative during peptide synthesis?

The compound is sparingly soluble in polar aprotic solvents like DMF and DMSO, which are standard for solid-phase peptide synthesis (SPPS). For coupling reactions, prepare a 0.1–0.3 M solution in DMF and sonicate if necessary . Avoid chloroform or methanol due to limited solubility .

Advanced Research Questions

Q. How does the 3,4,5-trimethoxy substitution impact coupling efficiency in SPPS?

The steric bulk of the trimethoxy group may reduce coupling efficiency due to hindered access to the α-amino group. To mitigate this:

- Use coupling agents like HATU or PyBOP with 1–2 equivalents of DIEA to enhance activation .

- Extend reaction times (2–4 hours) and monitor completion via Kaiser or TNBS tests.

- Consider microwave-assisted synthesis to improve reaction kinetics .

Q. What analytical techniques are critical for characterizing this compound and its peptide derivatives?

- HPLC-MS : Confirm molecular weight (e.g., expected m/z ~463–475 for the free acid) and purity. Use C18 columns with acetonitrile/water gradients .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can resolve methoxy (δ 3.2–3.8 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm). Isotopic labeling (e.g., ¹⁵N) aids in tracking backbone amides .

- FT-IR : Identify Fmoc carbonyl stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. How can solubility challenges in aqueous buffers be addressed for biophysical studies?

The hydrophobic trimethoxy group reduces aqueous solubility. Strategies include:

Q. What are the applications of this derivative in designing enzyme inhibitors?

The trimethoxy motif mimics tyrosine or catechol substrates, making it useful for:

- Kinase inhibitors : The methoxy groups can occupy hydrophobic pockets in ATP-binding sites.

- Receptor-targeted peptides : Enhanced binding affinity to G-protein-coupled receptors (GPCRs) via aromatic stacking .

- Antimicrobial peptides : Hydrophobic interactions with bacterial membranes .

Methodological Notes